(4-Ethoxy-2,6-dimethylphenyl)magnesium bromide
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Overview
Description
(4-ethoxy-2,6-dimethylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and used to form carbon-carbon bonds. This compound is particularly useful in the formation of complex organic molecules and is widely employed in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-ethoxy-2,6-dimethylphenyl)magnesium bromide typically involves the reaction of 4-ethoxy-2,6-dimethylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
4-ethoxy-2,6-dimethylbromobenzene+Mg→(4-ethoxy-2,6-dimethylphenyl)magnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors equipped with efficient stirring and temperature control systems. The process involves the same basic reaction but is optimized for higher yields and purity. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxy-2,6-dimethylphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from the reaction with alkyl halides.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, (4-ethoxy-2,6-dimethylphenyl)magnesium bromide is used to synthesize complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks.
Biology
In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to introduce specific functional groups into biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Medicine
In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it an important reagent in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-ethoxy-2,6-dimethylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with a wide range of electrophiles, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-2,6-dimethylphenyl)magnesium bromide
- (4-methoxy-2,6-dimethylphenyl)magnesium bromide
- (4-ethoxyphenyl)magnesium bromide
Uniqueness
(4-ethoxy-2,6-dimethylphenyl)magnesium bromide is unique due to the presence of both ethoxy and dimethyl groups on the phenyl ring. This specific substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H13BrMgO |
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Molecular Weight |
253.42 g/mol |
IUPAC Name |
magnesium;1-ethoxy-3,5-dimethylbenzene-4-ide;bromide |
InChI |
InChI=1S/C10H13O.BrH.Mg/c1-4-11-10-6-8(2)5-9(3)7-10;;/h6-7H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
GAJJGOFKPBIFLN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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